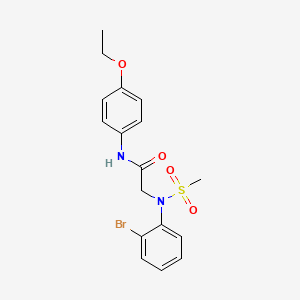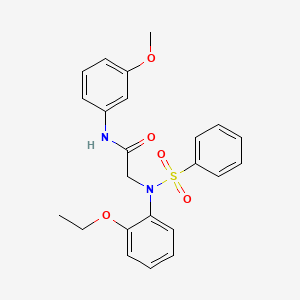
N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EMGP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. EMGP is a glycine transporter 1 (GlyT1) inhibitor, which means that it can modulate the activity of glycine, an important neurotransmitter in the central nervous system. In
Mécanisme D'action
N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, which can enhance the activity of the NMDA receptor. This can lead to increased synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and have antidepressant-like effects. This compound has also been shown to increase the levels of various neurotransmitters such as glutamate, dopamine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which makes it an attractive candidate for neurological research. This compound has also been shown to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for research on N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research could focus on investigating the therapeutic potential of this compound in various neurological disorders such as schizophrenia, depression, and anxiety. Another area of research could focus on developing more potent and selective GlyT1 inhibitors that have improved pharmacokinetic properties. Additionally, research could investigate the role of this compound in synaptic plasticity and its potential for enhancing cognitive function.
Applications De Recherche Scientifique
N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, and anxiety. GlyT1 inhibitors like this compound can modulate the activity of glycine, which is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of the NMDA receptor has been implicated in various neurological disorders. This compound has been shown to enhance NMDA receptor-mediated neurotransmission, which could potentially improve cognitive function in patients with neurological disorders.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-3-30-22-15-8-7-14-21(22)25(31(27,28)20-12-5-4-6-13-20)17-23(26)24-18-10-9-11-19(16-18)29-2/h4-16H,3,17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRSVMVWBRXGNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B3460510.png)

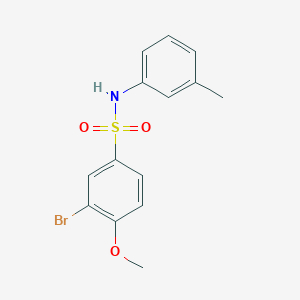
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3460563.png)
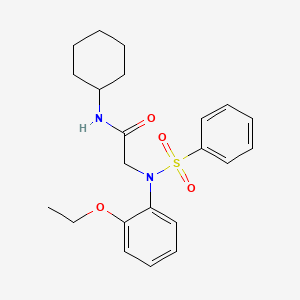
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3460575.png)
![N-(2-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3460579.png)
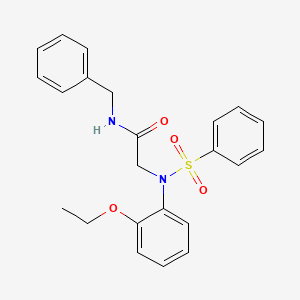



![ethyl 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3460618.png)

